2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a unique combination of oxazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The pyrazole ring is then introduced via condensation reactions with suitable hydrazine derivatives. The final step involves the coupling of the oxazole and pyrazole intermediates under controlled conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxazole and pyrazole rings can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
- **2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its combination of oxazole and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-15(14(4)25-21-11)10-17(23)19-7-8-22-13(3)18(12(2)20-22)16-6-5-9-24-16/h5-6,9H,7-8,10H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHZNZZQDIXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=C(ON=C2C)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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